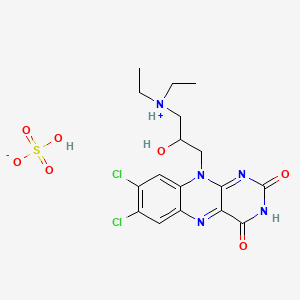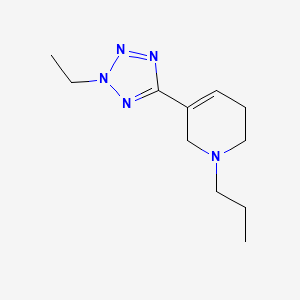
5-(2-Ethyl-2H-tetrazol-5-yl)-1-propyl-1,2,3,6-tetrahydro-pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridine,3-(2-ethyl-2H-tetrazol-5-yl)-1,2,5,6-tetrahydro-1-propyl-(9ci) is a complex organic compound that belongs to the class of heterocyclic aromatic organic compounds. It features a pyridine ring substituted with a tetrazole moiety and a propyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine,3-(2-ethyl-2H-tetrazol-5-yl)-1,2,5,6-tetrahydro-1-propyl-(9ci) typically involves multi-step reactions. One common method includes the reaction of 4-(bromomethyl)biphenyl-2-carbonitrile with ethyl 4-aminobenzoate in the presence of anhydrous potassium carbonate in refluxing acetonitrile . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the consistency and safety of the produced compound.
Analyse Chemischer Reaktionen
Types of Reactions
Pyridine,3-(2-ethyl-2H-tetrazol-5-yl)-1,2,5,6-tetrahydro-1-propyl-(9ci) undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated pyridine rings.
Wissenschaftliche Forschungsanwendungen
Pyridine,3-(2-ethyl-2H-tetrazol-5-yl)-1,2,5,6-tetrahydro-1-propyl-(9ci) has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological macromolecules.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of Pyridine,3-(2-ethyl-2H-tetrazol-5-yl)-1,2,5,6-tetrahydro-1-propyl-(9ci) involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors through non-covalent interactions, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyridine derivatives and tetrazole-containing molecules, such as:
- Pyridine,3-(2-methyl-2H-tetrazol-5-yl)-1,2,5,6-tetrahydro-1-propyl
- Pyridine,3-(2-ethyl-2H-tetrazol-5-yl)-1,2,5,6-tetrahydro-1-butyl
Uniqueness
Pyridine,3-(2-ethyl-2H-tetrazol-5-yl)-1,2,5,6-tetrahydro-1-propyl-(9ci) is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H19N5 |
|---|---|
Molekulargewicht |
221.30 g/mol |
IUPAC-Name |
5-(2-ethyltetrazol-5-yl)-1-propyl-3,6-dihydro-2H-pyridine |
InChI |
InChI=1S/C11H19N5/c1-3-7-15-8-5-6-10(9-15)11-12-14-16(4-2)13-11/h6H,3-5,7-9H2,1-2H3 |
InChI-Schlüssel |
FLHLXHPQWIUQNP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1CCC=C(C1)C2=NN(N=N2)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



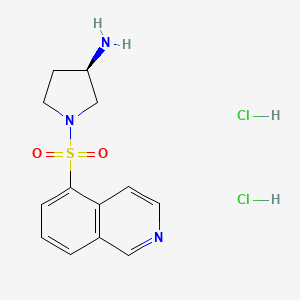

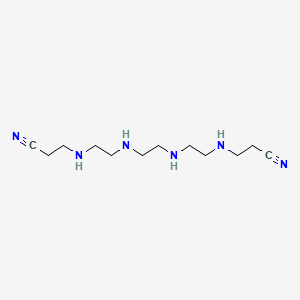
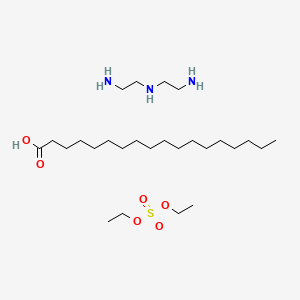

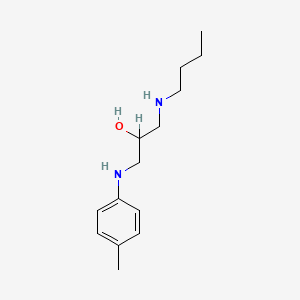
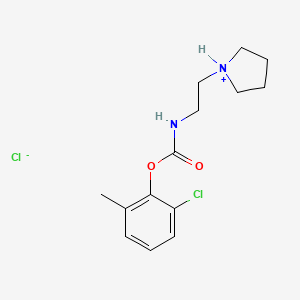
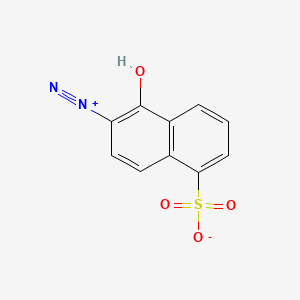
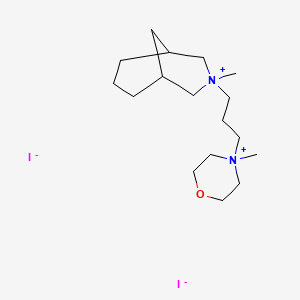
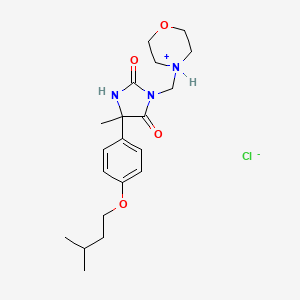
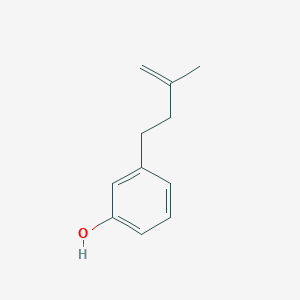
![5-[N-(1-benzylpiperidin-4-yl)-C-methylcarbonimidoyl]-6-hydroxy-1H-pyrimidine-2,4-dione](/img/structure/B13779675.png)
